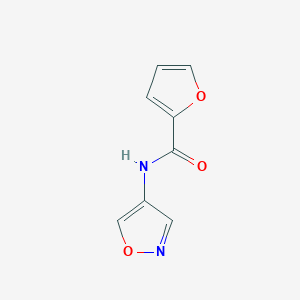
N-(1,2-oxazol-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-oxazol-4-yl)furan-2-carboxamide is a compound that features both an isoxazole ring and a furan ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while furan is a five-membered aromatic ring with one oxygen atom. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.
Mécanisme D'action
Target of Action
Similar furan derivatives have been reported to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple targets .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . These diverse effects suggest that the compound may interact with its targets in a complex manner, leading to a variety of downstream effects.
Biochemical Pathways
Given the wide range of therapeutic effects associated with furan-containing compounds, it is likely that this compound interacts with multiple biochemical pathways .
Result of Action
Furan-containing compounds are known to exhibit a wide range of therapeutic effects, suggesting that they may induce a variety of molecular and cellular changes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)furan-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the furan ring. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2-oxazol-4-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: Both the isoxazole and furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole and furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(1,2-oxazol-4-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole share the isoxazole ring structure.
Furan derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.
Uniqueness
N-(1,2-oxazol-4-yl)furan-2-carboxamide is unique due to the presence of both isoxazole and furan rings in a single molecule. This dual-ring structure can impart unique chemical and biological properties that are not observed in compounds containing only one of these rings.
Propriétés
IUPAC Name |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(7-2-1-3-12-7)10-6-4-9-13-5-6/h1-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYAGHFNNGNVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
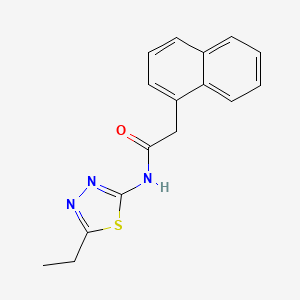
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2794060.png)
![Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate](/img/structure/B2794061.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide](/img/structure/B2794064.png)
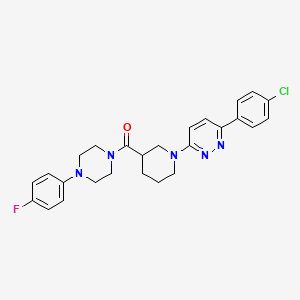
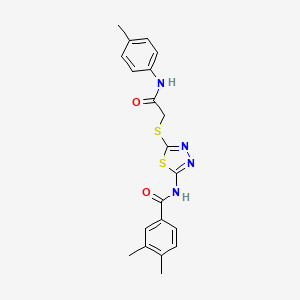
![3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794069.png)
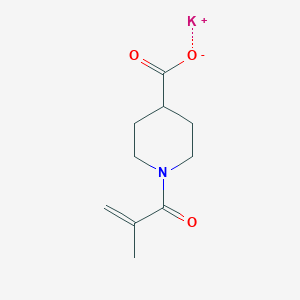
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2794074.png)
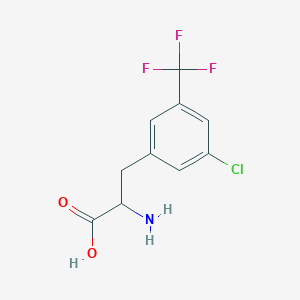
![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)
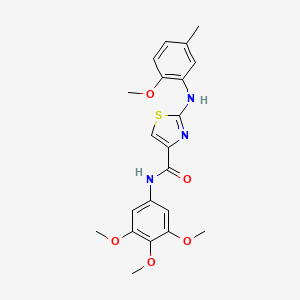
![5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2794080.png)

